Desmethyl-MADAM

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

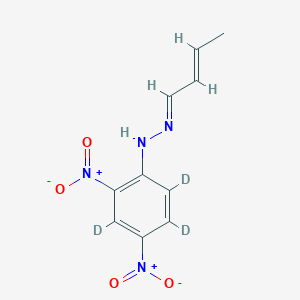

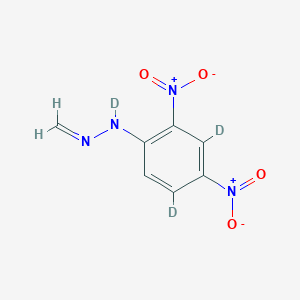

Desmethyl-MADAM is a synthetic compound that belongs to the class of phenethylamines. It is also known as 3,4-dichloro-N-methylamphetamine. Desmethyl-MADAM has been found to have potential applications in scientific research, especially in the field of neuroscience.

Aplicaciones Científicas De Investigación

Pharmacological Characterization in Serotonin Transporter Studies

Desmethyl-MADAM, a diphenyl sulfide derivative, has been pharmacologically characterized as a ligand with high affinity and selectivity for the serotonin transporter. It shows promising efficiency as a radioactive ligand for studying serotonin transporters in vitro and in vivo. This compound binds to serotonin transporters with high affinity, making it valuable for in vitro approaches and potential in vivo studies of serotonin transporter distribution and pathophysiology in the human brain with positron emission tomography (Chalon et al., 2003).

Radiometabolism in PET Studies

Desmethyl-MADAM's radiometabolic profile has been explored in PET (Positron Emission Tomography) and SPECT (Single Photon Emission Computed Tomography) radioligand studies for quantification of the serotonin transporter (SERT). The metabolism of Desmethyl-MADAM was investigated using rat and human liver microsomes, showing that the kinetics of radiometabolism of this ligand is dose-dependent, which is crucial for PET quantifications of SERT (Gourand et al., 2015).

Quantification in Human Brain Studies

Desmethyl-MADAM has been used in studies to quantify its binding to the serotonin transporter in the human brain. The regional binding distribution of Desmethyl-MADAM aligns with postmortem data acquired with other reference ligands, making it suitable for quantitative PET studies of 5-HTT in clinical studies on neuropsychiatric disorders (Lundberg et al., 2005).

Exploration in Radiomimetic Antitumor Drug Studies

Desmethyl modifications in the radiomimetic enediyne C-1027, a potent antitumor drug, show significant effects on drug potency and cellular responses to DNA double-strand breaks. These findings indicate that simple modifications in the chromophore of C-1027, such as desmethylation, can result in varied induction of and cellular response to DNA double-strand breaks (Kennedy et al., 2007).

Synthesis and Evaluation in Macrolide Antibiotics

Desmethyl macrolides, specifically 4-desmethyl telithromycin, have been synthesized and evaluated as novel analogues of ketolide antibiotics. This approach reveals that strategic replacement of methyl groups with hydrogens in macrolides, i.e., desmethylation, does not address certain mechanisms of bacterial resistance, yet offers insights into the synthesis of potentially more effective antibiotics (Glassford et al., 2014).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Desmethyl-MADAM involves the reduction of the methoxy group on the phenyl ring of MADAM.", "Starting Materials": [ "MADAM", "Lithium aluminum hydride (LiAlH4)", "Anhydrous ether", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "MADAM is dissolved in anhydrous ether and cooled to 0°C.", "LiAlH4 is added slowly to the solution and stirred for 2 hours at 0°C.", "The reaction mixture is then warmed to room temperature and stirred for an additional 2 hours.", "The mixture is quenched with water and the organic layer is separated.", "The organic layer is dried over sodium sulfate (Na2SO4) and concentrated under reduced pressure.", "The resulting crude product is dissolved in a mixture of NaOH and H2O and stirred for 1 hour.", "The mixture is then acidified with HCl and the resulting precipitate is filtered and washed with water.", "The product is dried under reduced pressure to yield Desmethyl-MADAM." ] } | |

Número CAS |

412015-27-1 |

Nombre del producto |

Desmethyl-MADAM |

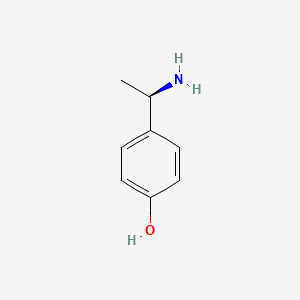

Fórmula molecular |

C15H18N2S |

Peso molecular |

258.39 |

Pureza |

> 98% |

Sinónimos |

2-(2-Methylaminomethylphenylsulfanyl)-5-methylphenylamine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

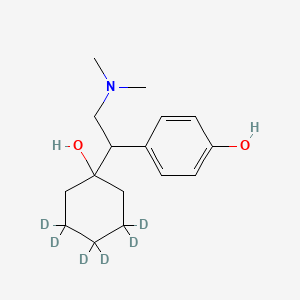

![(4S,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B1147560.png)

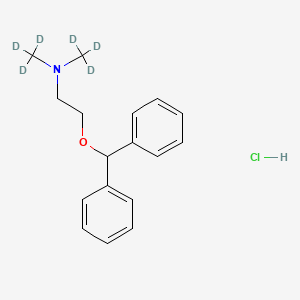

![(6aR,9aR)-9a-Hydroxy-4-(methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147568.png)

![9a-Hydroxy-4-(methoxy-d3)-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147569.png)